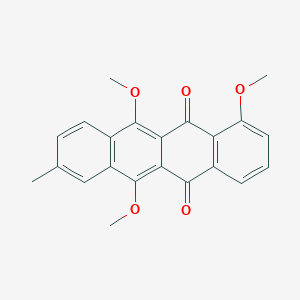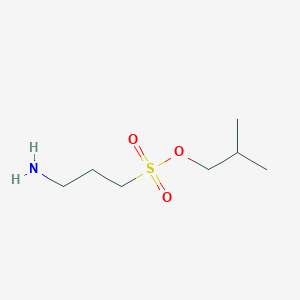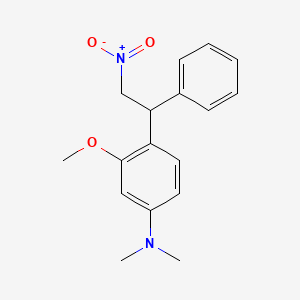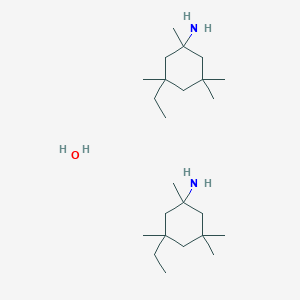![molecular formula C17H10O4 B14211909 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- CAS No. 830329-21-0](/img/structure/B14211909.png)
1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-: is an organic compound that belongs to the class of isobenzofurandiones This compound is characterized by the presence of a benzofuran ring fused with a phthalic anhydride moiety, and a phenyl group substituted with a hydroxymethyl group and an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Phthalic Anhydride Moiety: The phthalic anhydride moiety can be introduced through a Friedel-Crafts acylation reaction using phthalic anhydride and a Lewis acid catalyst.
Substitution with Hydroxymethyl and Ethynyl Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The ethynyl linkage can be reduced to form an ethylene linkage.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products:
Oxidation: Formation of 1,3-Isobenzofurandione, 5-[[4-(carboxyphenyl)ethynyl]-.
Reduction: Formation of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethylene]-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- is used as a building block in organic synthesis
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural features may allow it to act as an inhibitor of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- involves its interaction with specific molecular targets. The hydroxymethyl and ethynyl groups allow it to form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The benzofuran ring and phthalic anhydride moiety contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,3-Isobenzofurandione: Lacks the hydroxymethyl and ethynyl substitutions.
5-Phenylethynyl-1,3-isobenzofurandione: Lacks the hydroxymethyl group.
5-Hydroxymethyl-1,3-isobenzofurandione: Lacks the ethynyl group.
Uniqueness: 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- is unique due to the presence of both hydroxymethyl and ethynyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
830329-21-0 |
|---|---|
Formule moléculaire |
C17H10O4 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
5-[2-[4-(hydroxymethyl)phenyl]ethynyl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H10O4/c18-10-13-5-2-11(3-6-13)1-4-12-7-8-14-15(9-12)17(20)21-16(14)19/h2-3,5-9,18H,10H2 |
Clé InChI |
APRMXVXSBKJZJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C#CC2=CC3=C(C=C2)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)


![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)

![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)


